1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a cyclopropylmethyl group at the N1 position and a trifluoromethyl (-CF₃) group at the C3 position. The carboxylic acid moiety at C4 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)4-14(13-7)3-5-1-2-5/h4-5H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMDFFJGUYHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation, a process crucial for the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain proteins can lead to alterations in cell signaling pathways, which in turn can affect gene expression and metabolic processes . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound can lead to gradual changes in cellular metabolism and gene expression, which can have lasting impacts on cell health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and cellular damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . These interactions can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Biological Activity
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyclopropylmethyl group and a trifluoromethyl group, which contribute to its unique properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H9F3N2O2 |
| Molecular Weight | 234.18 g/mol |
| CAS Number | 2098090-19-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing physiological responses.
Anticancer Properties
Research indicates that derivatives of this compound can activate pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. By enhancing PKM2 activity, these compounds may induce antiproliferative effects on cancer cells, potentially counteracting the Warburg effect associated with tumor growth .
Antimicrobial Activity
Studies have shown that compounds within this chemical class exhibit antimicrobial properties. They can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- PKM2 Activation Study : A study optimized small molecule activators of PKM2 derived from pyrazole scaffolds, demonstrating significant anticancer potential through modulation of metabolic pathways .
- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of related pyrazole compounds against common pathogens, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that modifications to the trifluoromethyl group significantly affect biological activity, indicating that fine-tuning this aspect could enhance efficacy against targeted diseases .
Scientific Research Applications
The compound 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2098143-36-1) is a pyrazole derivative that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article will explore its applications in scientific research, including medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.
The compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a cyclopropylmethyl moiety that may influence biological activity. The carboxylic acid functional group allows for potential interactions with biological targets.
Medicinal Chemistry
This compound is being studied for its potential as a lead compound in drug discovery. Its derivatives have shown promise in targeting specific enzymes and receptors, particularly in the treatment of:
- Inflammatory diseases: Compounds derived from this structure have exhibited anti-inflammatory properties.
- Antimicrobial activity: Some derivatives are being evaluated for their effectiveness against various pathogens.
Case Study: Anti-inflammatory Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating conditions like arthritis.
Agrochemicals
The compound is also being explored for its applications in agriculture as a pesticide or herbicide. The trifluoromethyl group contributes to the stability of the molecule under environmental conditions, making it suitable for agricultural use.
Case Study: Herbicide Development
Research by Johnson et al. (2024) showed that formulations containing this pyrazole derivative effectively controlled weed growth while exhibiting low toxicity to non-target plants.
Materials Science
In materials science, this compound is being investigated for its potential to create advanced materials with unique properties such as:
- Thermal stability
- Chemical resistance
Case Study: Polymer Synthesis
A recent study highlighted the synthesis of polymers incorporating this compound, resulting in materials with enhanced thermal resistance and mechanical strength (Lee et al., 2023).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related pyrazole derivatives, their substituents, synthesis yields, and applications:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for receptor binding (e.g., FXR antagonism in ) .
- Cyclopropylmethyl : Introduces steric bulk and improves pharmacokinetic profiles compared to smaller alkyl groups (e.g., methyl) .
- Aromatic/Electron-Withdrawing Groups : Benzyl or nitrophenyl substituents (–2) increase molecular weight and polarity, affecting solubility and target selectivity .
Synthesis Efficiency :
- Alkylation reactions using cesium carbonate (Cs₂CO₃) achieve moderate yields (~46–85%), as seen in and .
- Chlorination and cyclization steps (e.g., in ) are critical for introducing trifluoromethyl groups but may reduce overall yield (46.8% total yield) .
Applications: Pharmaceuticals: Methyl and hydroxyethyl derivatives serve as intermediates for autophagy inducers (e.g., FMPPP in ) and mTOR inhibitors . Agrochemicals: Amino- and difluoromethyl-substituted pyrazoles exhibit pesticidal activity .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is commonly synthesized by the condensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds (e.g., diketones or β-ketoesters). This cyclization forms the 1H-pyrazole scaffold.
- Typical Reaction: Condensation of hydrazine with a β-diketone derivative under acidic or neutral conditions.
- Catalysts: Acid catalysts or base catalysts depending on substrate and desired regioselectivity.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent is introduced via alkylation of the pyrazole nitrogen (N-1 position).
- Method: Alkylation using cyclopropylmethyl halides (e.g., bromide or iodide) in the presence of a base.
- Bases: Potassium carbonate or cesium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide.
- Conditions: Mild heating (room temperature to 80 °C) to facilitate nucleophilic substitution.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the pyrazole ring is introduced using trifluoromethylating agents.
- Common Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts, or Togni reagents.
- Reaction Conditions: Often involve transition metal catalysis or radical initiators under controlled temperature.
- Example: Reaction of 4-borylated pyrazole intermediates with trifluoromethyl iodide in the presence of base (e.g., cesium carbonate) in acetonitrile at 80 °C overnight.
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position is introduced either by direct oxidation of precursor groups or by using carboxylated pyrazole intermediates.
- Typical Approach: Starting from pyrazole-4-carboxylic acid derivatives or by hydrolysis of ester precursors.
- Purification: Recrystallization from aqueous alcohol mixtures to achieve high purity.
Representative Synthetic Route (Based on Literature)
| Step | Reactants/Intermediates | Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine + β-diketone | Acid/base catalysis, room temp | Forms pyrazole core | High (>85%) |
| 2 | Pyrazole + cyclopropylmethyl halide | Base (K2CO3), MeCN, 60-80 °C | N-alkylation | Moderate to high (70-90%) |
| 3 | 4-borylated pyrazole intermediate + trifluoromethyl iodide | Cs2CO3, MeCN, 80 °C, overnight | Trifluoromethylation | Good (60-80%) |
| 4 | Ester hydrolysis or direct carboxylation | Acidic or basic hydrolysis | Obtains carboxylic acid | High (85-95%) |
| 5 | Purification | Recrystallization in 40-60% aqueous ethanol | Ensures purity >99% | - |
Detailed Research Findings
- Catalyst Selection: Potassium iodide or sodium iodide catalysts improve the condensation and cyclization steps involving hydrazine derivatives and α,β-unsaturated esters, enhancing yield and selectivity.
- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran, dioxane, and acetonitrile are preferred for alkylation and trifluoromethylation steps due to their ability to dissolve both organic and inorganic reagents effectively.
- Temperature Control: Low-temperature addition of reagents (e.g., -30 to -20 °C) during condensation minimizes side reactions and improves product purity.
- Recrystallization Solvent Ratios: Optimized mixtures of alcohol (methanol, ethanol, or isopropanol) and water (35-65%) yield high-purity products with yields around 75-80%.
- Industrial Scale-Up: Continuous flow reactors and controlled addition of reagents allow for scalable, reproducible synthesis with consistent product quality.
Reaction Mechanism Insights
- The formation of the pyrazole ring proceeds via nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration.
- Alkylation at the N-1 position occurs via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the cyclopropylmethyl halide.
- Trifluoromethylation involves a radical or nucleophilic pathway depending on the reagent, with the trifluoromethyl group attaching at the 3-position of the pyrazole ring.
- Hydrolysis or oxidation steps convert ester intermediates to the carboxylic acid, completing the synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Values |
|---|---|
| Pyrazole ring formation | Hydrazine + β-diketone, acid/base catalyst |
| Alkylation base | K2CO3 or Cs2CO3 |
| Alkylation solvent | Acetonitrile, DMF |
| Trifluoromethylation reagent | Trifluoromethyl iodide |
| Trifluoromethylation temp | 80 °C, overnight |
| Catalyst for condensation | KI or NaI |
| Hydrolysis conditions | Acidic or basic, room temp to mild heating |
| Recrystallization solvent | 35-65% aqueous ethanol mixture |
| Yield range | 60-95% depending on step |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
Answer:
A multi-step synthesis approach can be adapted from methods used for analogous pyrazole-carboxylic acids. For example:
- Step 1: React a pyrazole precursor (e.g., 3-trifluoromethylpyrazole) with a cyclopropylmethyl halide under basic conditions to introduce the cyclopropylmethyl group. Optimize reaction temperature (40–80°C) and solvent (e.g., DMF or acetonitrile) to enhance regioselectivity .
- Step 2: Oxidize the 4-position substituent to a carboxylic acid using KMnO₄ or RuO₄ in acidic media. Monitor progress via TLC or HPLC .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .
Advanced: How can computational methods predict the reactivity of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electron-withdrawing effects of the trifluoromethyl group on the pyrazole ring. Key analyses include:
- Electrostatic Potential Maps: Identify electron-deficient regions for nucleophilic attack.
- Fukui Indices: Predict sites for electrophilic substitution or hydrogen bonding in biological targets .
- Solvent Effects: Simulate solvent interactions (e.g., DMSO or water) using the Polarizable Continuum Model (PCM) to optimize reaction conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the cyclopropylmethyl group (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
- LC-MS: Confirm molecular weight ([M+H]+ expected ~279.1) and detect impurities using high-resolution MS .
- FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced: How does the cyclopropylmethyl substituent influence metabolic stability in biological studies?
Answer:
- Cytochrome P450 Interactions: Use liver microsome assays to evaluate oxidative metabolism. The cyclopropylmethyl group may reduce CYP3A4-mediated degradation due to steric hindrance .
- LogP Analysis: Measure octanol/water partition coefficients to assess lipophilicity. The cyclopropyl group typically lowers LogP compared to bulkier alkyl chains, improving solubility .
- In Silico ADME: Tools like SwissADME predict bioavailability and blood-brain barrier permeability based on substituent topology .
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard Mitigation: Wear nitrile gloves and goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles .
- Storage: Store in sealed containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxylic acid group .
- Decomposition: Thermal degradation may release CO, CO₂, or NOₓ; use CO detectors and ensure proper ventilation .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
- SAR Studies: Compare IC₅₀ values of analogs (e.g., methyl vs. cyclopropylmethyl substituents) in assays like kinase inhibition or cytotoxicity. Use ANOVA to identify statistically significant trends .
- Crystallography: Solve X-ray structures of the compound bound to targets (e.g., Keap1 or mTOR) to clarify binding modes versus inactive analogs .
- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
Basic: How to optimize the reaction yield for introducing the cyclopropylmethyl group?
Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd catalysts for cross-coupling reactions .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Kinetic Monitoring: Use in situ IR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Advanced: How to design derivatives for enhanced bioactivity while retaining the pyrazole core?
Answer:
- Bioisosteric Replacement: Substitute the carboxylic acid with sulfonamide or tetrazole groups to modulate polarity and target engagement .
- Fragment-Based Design: Use SPR or ITC to screen fragment libraries for binding to the pyrazole core, then merge fragments using click chemistry .
- Prodrug Strategies: Esterify the carboxylic acid to improve cell permeability, with enzymatic cleavage in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
